Benzonitrile, 4-(dipropylamino)-
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Overview
Description
Benzonitrile, 4-(dipropylamino)-: is an organic compound with the molecular formula C13H18N2 . It is a derivative of benzonitrile, where the benzene ring is substituted with a dipropylamino group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Green Synthesis: One of the methods for synthesizing benzonitriles involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of an ionic liquid as a recycling agent.
Classical Methods: Traditional methods include the cyanation of benzene halides, toluene halides, and the reaction of benzoic acid with urea.
Industrial Production Methods: Industrial production often involves the ammoxidation of toluene, ammonia, and air. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile, 4-(dipropylamino)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where the dipropylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Products may include benzoic acid derivatives.
Reduction: Products include primary or secondary amines.
Substitution: A wide range of substituted benzonitriles depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential use in bioimaging due to its fluorescent properties .
- Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine:
Industry:
Mechanism of Action
The mechanism by which benzonitrile, 4-(dipropylamino)- exerts its effects involves its interaction with molecular targets through various pathways. For instance, its fluorescent properties are due to the formation of intramolecular charge transfer states, which can be influenced by the solvent environment . Additionally, its ability to form hydrogen bonds and participate in charge transfer interactions makes it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Benzonitrile: The parent compound, which lacks the dipropylamino group.
4-Aminobenzonitrile: Contains an amino group instead of a dipropylamino group.
4-(Dimethylamino)benzonitrile: Similar structure but with dimethylamino instead of dipropylamino.
Uniqueness: Benzonitrile, 4-(dipropylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dipropylamino group enhances its solubility and reactivity compared to its analogs .
Properties
CAS No. |
96795-43-6 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-(dipropylamino)benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-3-9-15(10-4-2)13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
PYBOHBWNACIEDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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